molecular formula C19H17BrN2O4 B2907677 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 883084-55-7

3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]

Cat. No.: B2907677
CAS No.: 883084-55-7
M. Wt: 417.259
InChI Key: ZPAAQGWPPMRDAF-UHFFFAOYSA-N
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Description

3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a bis-pyridinone derivative featuring a 4-bromobenzylidene bridge connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. The bromine substituent on the benzylidene group introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-[(4-bromophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAAQGWPPMRDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-6-methylpyridine-2(1H)-one under basic conditions. A common method includes the following steps:

    Condensation Reaction: 4-bromobenzaldehyde is reacted with 4-hydroxy-6-methylpyridine-2(1H)-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromobenzylidene group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-bromo-3,3’-(4-oxo-benzylidene)bis[6-methylpyridine-2(1H)-one].

    Reduction: Formation of 3,3’-(4-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].

    Substitution: Formation of 3,3’-(4-substituted-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] exhibit antimicrobial properties. A study demonstrated the synthesis of related compounds that were screened for their activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Some derivatives showed moderate antimicrobial activity comparable to standard drugs such as gentamicin .

Antiviral Properties

The compound has also been evaluated for its antiviral activities. A notable study highlighted that benzylidene-bis-(4-hydroxycoumarin) derivatives, closely related to 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one], demonstrated significant inhibitory effects against herpes simplex virus types 1 and 2, with effective concentrations ranging from 9 to 12 μM. This suggests a potential therapeutic role in treating viral infections .

Antioxidant Activity

The antioxidant properties of the compound have been explored through various assays. Compounds derived from this structure have shown substantial free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property can be beneficial in developing treatments for diseases associated with oxidative stress, including neurodegenerative disorders .

Anti-inflammatory Effects

Research into the anti-inflammatory effects of similar compounds indicates that they may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. The inhibition of COX-2 has been particularly noted, suggesting that these compounds could be developed into anti-inflammatory agents .

Pharmacological Studies

Pharmacological studies have also assessed the safety and efficacy profiles of these compounds in vivo. For instance, animal models have been used to evaluate the therapeutic potential and side effects associated with long-term administration of related derivatives. These studies are crucial for understanding the clinical applicability of the compound and its derivatives .

Material Science Applications

Beyond biological applications, there is growing interest in the use of this compound in material science. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for electronics and coatings .

Mechanism of Action

The mechanism of action of 3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzylidene moiety can facilitate binding to hydrophobic pockets in proteins, while the hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] with analogous compounds, focusing on substituent effects, reactivity, and functional properties.

Substituent Effects and Molecular Properties

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (4-Bromo) -Br C₂₃H₁₉BrN₂O₄* ~479.3 Bromophenyl, bis-pyridinone
3,3'-((4-Ethoxyphenyl)methylene)bis[...] -OCH₂CH₃ C₂₅H₃₀N₂O₅ 438.5 Ethoxyphenyl, bis-pyridinone
3-Benzylidene-1-methylindolin-2-one -H/-Me C₁₆H₁₃NO 235.3 Benzylidene, indolinone

Key Observations:

  • Electronic Effects: The electron-withdrawing bromine substituent in the target compound enhances electrophilic reactivity compared to electron-donating groups (e.g., -OCH₂CH₃ in the ethoxy analog). This may influence binding affinity in biological systems or catalytic activity.
  • Steric Considerations: The bulkier ethoxy group in the analog may reduce steric accessibility in reactions, whereas the bromine atom offers a balance of moderate size and polarizability.
  • Photoswitching Behavior: Unlike the ethoxy derivative, the brominated compound exhibits photoswitching capabilities when exposed to light, a property critical for applications in optoelectronics or photopharmacology .

Biological Activity

3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a compound of interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, antiviral, and anticancer activities, based on various studies and research findings.

Chemical Structure and Properties

The compound features a bis-pyridine structure with a bromobenzylidene linkage. Its molecular formula is C19H16BrN2O4C_{19}H_{16}BrN_2O_4, and it exhibits significant structural characteristics that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Hydroxycoumarin DerivativeStaphylococcus aureus8 µg/mL
4-Bromobenzylidene DerivativeEscherichia coli16 µg/mL
Indeno[1,2-b]pyridine AnalogCandida albicans32 µg/mL

These findings suggest that the compound may possess similar or enhanced antimicrobial activities compared to its derivatives.

Antiviral Activity

The antiviral potential of compounds related to 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] has been explored in several studies. For example, derivatives have shown activity against herpes simplex virus (HSV) strains.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of a related compound against HSV-1 and HSV-2. The results indicated that the compound exhibited an effective concentration range (EC50) between 9–12 μM, with minimal cytotoxicity observed at higher concentrations (>20 μM) . This suggests a favorable therapeutic index for potential antiviral applications.

Anticancer Activity

The anticancer properties of the compound have been assessed through various in vitro studies targeting different cancer cell lines. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects against several types of cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
3-BenzylidenechromanoneHL-60 (Leukemia)15
Spiropyrazoline AnalogMCF-7 (Breast Cancer)5
3-HydroxyflavoneA549 (Lung Cancer)10

The incorporation of specific functional groups appears to enhance the cytotoxic effects of these compounds, with some derivatives showing improved activity compared to established chemotherapeutics like doxorubicin .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds include:

  • DNA Interaction : Studies indicate that these compounds can interact with DNA, potentially leading to cell cycle arrest in cancer cells.
  • Free Radical Scavenging : Some derivatives exhibit antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress in cells.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]?

Synthesis optimization requires precise control of temperature (60–100°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), reaction time (3–24 hours), and pH adjustments (pH 7–8) during intermediate steps. For example, acetonitrile at reflux (~82°C) with pyridine as an additive achieved 40% yield in one study , while DMF at 60–70°C over 24 hours improved sulfanyl group incorporation . Key parameters are summarized below:

ParameterConditions from LiteratureSource
Temperature60–100°C (reflux conditions critical for cyclization)
SolventAcetonitrile (polar aprotic) or DMF
Reaction Time3–24 hours (shorter times for intermediates, longer for final steps)
pH ControlNeutral to slightly basic (pH 7–8) to minimize hydrolysis

Yield improvements correlate with strict exclusion of moisture and use of inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : For resolving hydroxyl and methyl proton environments (δ 1.2–2.5 ppm for CH₃ groups; δ 4.5–5.5 ppm for hydroxyls) .
  • X-ray Crystallography : To validate stereochemistry and bond angles, especially for benzylidene linkages (C-Br bond length ≈ 1.89 Å) .
  • HPLC-MS : Purity assessment (>99%) and detection of by-products (e.g., brominated side products) .

Discrepancies in melting points (reported ranges: 78–82°C vs. 116–117°C) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does stereochemical configuration (Z/E isomerism) influence the compound's biological activity?

The Z-isomer of the benzylidene moiety exhibits 50% higher binding affinity to kinase targets (e.g., EGFR, IC₅₀ = 2.3 µM) compared to the E-isomer, as shown by molecular docking and enzymatic assays . Mechanistic studies suggest the Z-configuration aligns the bromophenyl group for hydrophobic interactions with ATP-binding pockets. Advanced synthesis strategies, such as chiral auxiliaries or asymmetric catalysis, are required to control isomer ratios .

Q. What methodologies address contradictions in reported environmental degradation pathways?

Conflicting data on biodegradation (e.g., half-life in soil: 7 vs. 28 days) may stem from variations in microbial communities or pH. A standardized approach includes:

  • Microcosm Studies : Use OECD 307 guidelines with pH-controlled soil (pH 6.5–7.5) and LC-MS/MS quantification .
  • Isotopic Labeling : Track ¹⁴C-labeled compound to distinguish abiotic vs. biotic degradation .
  • QSAR Modeling : Predict transformation products (e.g., demethylation or hydroxylation) using software like EPI Suite .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Variability in IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may reflect differences in membrane permeability or metabolic activation. Methodological solutions include:

  • Permeability Assays : Use Caco-2 monolayers to quantify passive diffusion (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) .
  • Metabolite Profiling : Incubate with liver microsomes (human or rat) to identify active metabolites .
  • Proteomic Screens : Identify off-target interactions (e.g., cytochrome P450 inhibition) via affinity chromatography .

Data Contradiction Analysis

Example : Conflicting yields (40% vs. 20%) in similar syntheses :

  • Root Cause : Differences in bromide precursor purity (90% vs. 99%) or solvent drying (anhydrous vs. ambient moisture).
  • Resolution : Standardize reagents via elemental analysis and use activated molecular sieves during synthesis .

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